molecular formula C10H7ClN4 B14884156 2-Chloro-4-methylpyrido[1,2-e]purine

2-Chloro-4-methylpyrido[1,2-e]purine

Cat. No.: B14884156
M. Wt: 218.64 g/mol
InChI Key: SNCXQMKUCXZGMK-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyrido[1,2-e]purine is a heterocyclic compound with the molecular formula C10H7ClN4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylpyrido[1,2-e]purine typically involves a two-step, one-pot reaction. The starting material, 2,4-dichloro-5-amino-6-methylpyrimidine, reacts with pyridine under reflux conditions. This reaction forms the pyrido[1,2-e]purine core structure. The chlorine atom at the 2-position can be substituted with secondary amines to create various derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylpyrido[1,2-e]purine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include secondary amines, which react under mild conditions to replace the chlorine atom.

    Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyrido[1,2-e]purine involves its interaction with specific molecular targets. For instance, as an inhibitor of the SARS-CoV-2 main protease, it binds to the active site of the enzyme, preventing the replication of the virus . The compound’s structure allows it to form stable interactions with key amino acid residues in the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

  • 2-Chloro-4-methylpyrido[1,2-d]pyrimidine
  • 2-Chloro-4-methylpyrido[1,2-f]quinazoline

Comparison: 2-Chloro-4-methylpyrido[1,2-e]purine is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it has shown superior inhibitory activity against the SARS-CoV-2 main protease . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-4-methylpurino[9,8-a]pyridine

InChI

InChI=1S/C10H7ClN4/c1-6-8-9(14-10(11)12-6)15-5-3-2-4-7(15)13-8/h2-5H,1H3

InChI Key

SNCXQMKUCXZGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)N3C=CC=CC3=N2

Origin of Product

United States

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